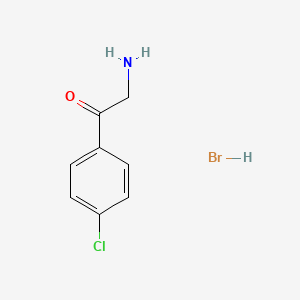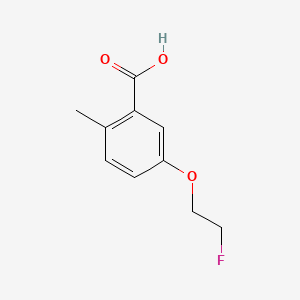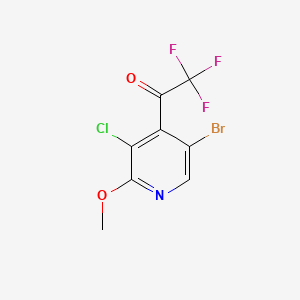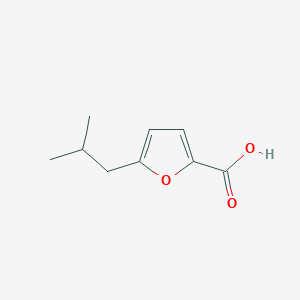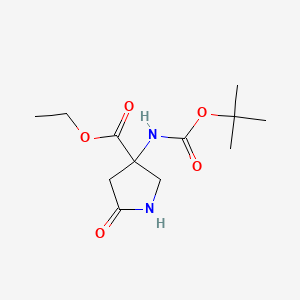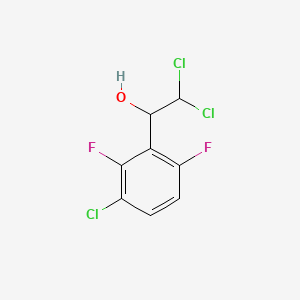
1-(4,4,4-Trifluorobutyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4,4-Trifluorobutyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a trifluorobutyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,4-Trifluorobutyl)piperidin-3-ol typically involves the reaction of piperidine with 4,4,4-trifluorobutyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The hydroxyl group can be introduced through subsequent oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,4,4-Trifluorobutyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluorobutyl group.
Substitution: The trifluorobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated products or modified trifluorobutyl derivatives.
Substitution: Formation of new compounds with different functional groups replacing the trifluorobutyl group.
Aplicaciones Científicas De Investigación
1-(4,4,4-Trifluorobutyl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 1-(4,4,4-Trifluorobutyl)piperidin-3-ol involves its interaction with molecular targets through its functional groups. The trifluorobutyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-1-(4,4,4-trifluorobutyl)piperidin-3-ol: Similar structure with a methyl group instead of a hydroxyl group.
N-{[1-(4,4,4-Trifluorobutyl)-3-piperidinyl]methyl}cyclopropanecarboxamide: Contains a cyclopropane carboxamide group instead of a hydroxyl group.
Uniqueness
1-(4,4,4-Trifluorobutyl)piperidin-3-ol is unique due to the presence of both a trifluorobutyl group and a hydroxyl group, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C9H16F3NO |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
1-(4,4,4-trifluorobutyl)piperidin-3-ol |
InChI |
InChI=1S/C9H16F3NO/c10-9(11,12)4-2-6-13-5-1-3-8(14)7-13/h8,14H,1-7H2 |
Clave InChI |
VJRRNGGLIQSBAX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CCCC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



